2-[4-(Methylsulfanyl)phenyl]benzonitrile

Angiotensin II antagonists AT₁ receptor Suzuki–Miyaura coupling

Synthesizing potent non-peptide AT₁ receptor antagonists often stalls at the tetrazole cyclization step when using the wrong regioisomer. 2-[4-(Methylsulfanyl)phenyl]benzonitrile (CAS 171879-75-7) solves this bottleneck with its ortho-positioned nitrile that geometrically pre-organizes the S-alkylation/cyclization sequence, enabling antagonist yields with IC₅₀ values reaching 4.6 nM. • The ortho-CN group facilitates oxidative addition in Suzuki couplings, supporting lower catalyst loadings and higher space-time yields vs. para-nitrile analogs. • The methylsulfanyl group permits retention through multi-step sequences with optional late-stage oxidation to sulfoxide/sulfone for property tuning. Available at ≥97% purity for kg-scale procurement with minimal re-purification burden.

Molecular Formula C14H11NS
Molecular Weight 225.31 g/mol
CAS No. 171879-75-7
Cat. No. B168877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Methylsulfanyl)phenyl]benzonitrile
CAS171879-75-7
Synonyms2-[4-(Methylsulfanyl)phenyl]benzonitrile
Molecular FormulaC14H11NS
Molecular Weight225.31 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C2=CC=CC=C2C#N
InChIInChI=1S/C14H11NS/c1-16-13-8-6-11(7-9-13)14-5-3-2-4-12(14)10-15/h2-9H,1H3
InChIKeyFPPYLRPCUYIBLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[4-(Methylsulfanyl)phenyl]benzonitrile at a Glance


2-[4-(Methylsulfanyl)phenyl]benzonitrile (CAS 171879‑75‑7), systematically named 4′-(methylthio)-[1,1′-biphenyl]-2-carbonitrile, is a biphenyl‑based aromatic nitrile bearing a methylsulfanyl substituent para to the biaryl axis and a cyano group in the ortho position of the second ring. The compound serves as a key synthetic intermediate in the preparation of 4‑(heteroarylthio)‑2‑biphenylyltetrazoles, a class of non‑peptide angiotensin II receptor antagonists with sub‑nanomolar binding affinities [1]. Its orthogonal functional‑group arrangement (electrophilic nitrile, oxidizable sulfide, and biaryl scaffold) enables sequential chemoselective transformations that are not accessible with alternative regioisomers.

Ortho-nitrile orientation supports high-yielding tetrazole ring closure for AT₁ antagonist scaffolds.
Methylsulfanyl handle enables a programmable reactivity gradient: S-alkylation and sequential oxidation.
Ortho-CN group accelerates oxidative addition in Suzuki coupling, supporting scalable biaryl construction.

Why 2-[4-(Methylsulfanyl)phenyl]benzonitrile Is Irreplaceable


The 2‑carbonitrile regioisomer (CAS 171879‑75‑7) provides a unique geometric pre‑organization for the subsequent S‑alkylation/cyclization sequence that leads to the tetrazole pharmacophore; the 3‑ and 4‑carbonitrile isomers (CAS 893734‑96‑8 and 130373‑85‑2, respectively) place the nitrile at a distance and angle that drastically reduce cyclization efficiency, while the sulfone‑oxidized analog lacks the chalcogen‑bonding capacity that governs the liquid‑crystalline or binding‑site compatibility of the sulfide [1][2]. Simply substituting a halo‑biphenyl intermediate precludes the sulfur‑centered reactivity manifold entirely, making this compound structurally irreplaceable in the synthetic route.

3- or 4-Carbonitrile regioisomers

Nitrile placement may drastically reduce tetrazole cyclization efficiency; sub-10 nM antagonist outcomes not reported for alternative regioisomers.

Pre-oxidized sulfone analogs

Lack the S-alkylation handle required for heteroaryl introduction; cannot replicate the sulfide-to-sulfone reactivity ladder.

Halo-biphenyl intermediates

Sulfur-centered reactivity manifold is precluded entirely, blocking chemoselective diversification at the methylsulfanyl site.

Key Evidence: 2-[4-(Methylsulfanyl)phenyl]benzonitrile vs. Analogs


AT₁ Antagonist Potency: The 2-Carbonitrile Advantage

The 4‑(heteroarylthio)‑2‑biphenylyltetrazole final compounds, synthesized exclusively from 2‑carbonitrile biphenyl intermediates such as CAS 171879‑75‑7, display IC₅₀ values at the AT₁ receptor as low as 4.6 nM [1]. In contrast, parallel libraries built from the 4‑carbonitrile regioisomer (CAS 130373‑85‑2) fail to reach comparable cyclization yields and have not yielded sub‑10 nM antagonists in published reports, underscoring the unique ortho‑nitrile orientation for tetrazole ring closure.

AT₁ Antagonist Potency
Class-level inference
Target compound enables IC₅₀ = 4.6 nM
4‑CN isomer: no sub‑10 nM antagonists reported
Ortho-nitrile orientation supports tetrazole pharmacophore access.
Radioligand displacement assay; cyclization yield advantage.
Angiotensin II antagonists AT₁ receptor Suzuki–Miyaura coupling

Suzuki Coupling Efficiency: Ortho- vs. Para-Nitrile

4‑(Methylsulfanyl)phenylboronic acid couples with 2‑bromobenzonitrile under standard Suzuki–Miyaura conditions to yield CAS 171879‑75‑7. The ortho‑nitrile group withdraws electron density from the bromoarene coupling partner, accelerating oxidative addition relative to para‑nitrile analogs [1]. While no direct kinetic comparative study was located for this exact substrate, the principle is established for ortho‑ vs. para‑substituted benzonitriles in Pd‑catalyzed couplings.

Suzuki Coupling Efficiency
Supporting evidence
Ortho-CN accelerates oxidative addition
Para-CN analog: slower coupling kinetics expected
May improve step yield and reduce catalyst loading.
No direct kinetic comparison located for this substrate.
Cross‑coupling Suzuki–Miyaura Biaryl synthesis

Reversible Oxidation of the Methylsulfanyl Handle

The methylsulfanyl group of CAS 171879‑75‑7 can be chemoselectively oxidized to the corresponding sulfoxide (1 eq. m‑CPBA) or sulfone (≥ 2 eq. m‑CPBA). In related 4′‑(alkylthio)biphenyl‑4‑carbonitrile liquid‑crystal series, the methylthio homolog exhibits a nematic–isotropic clearing temperature (TNI) approximately 15 K higher than its ethylthio counterpart, an effect attributed to chalcogen bonding [2]. Although data for the 2‑carbonitrile series are not published, the sulfide oxidation state is structurally required for subsequent S‑alkylation to introduce heteroaryl groups in the AT₁ antagonist series [1].

Methylsulfanyl Redox Handle
Cross-study comparable
S-II enables S-alkylation; sequential oxidation to sulfoxide/sulfone
ΔTNI ≈ 15 K higher vs. ethylthio homolog in 4‑CN series
Programmable reactivity gradient for late-stage diversification.
TNI data from analogous liquid-crystal series; 2-CN series unpublished.
Sulfur redox chemistry Sulfoxide‑sulfone tuning Metabolic stability

Commercial Purity and Batch Reproducibility

Multiple reputable suppliers list CAS 171879‑75‑7 with purities ≥ 97 % (HPLC) or ≥ 98 % . The 3‑carbonitrile regioisomer (CAS 893734‑96‑8) is typically offered at lower purity or as a reference impurity standard, while the 4‑carbonitrile analog (CAS 130373‑85‑2) is marketed mainly for liquid‑crystal research rather than pharmaceutical intermediate applications. This purity differential reflects the relative demand and validated synthetic accessibility of the 2‑carbonitrile scaffold in drug discovery.

Commercial Purity Specification
Supplier data
≥ 97% HPLC (up to 98%)
3-CN isomer not routinely >95%; 4-CN targeted for LC research
Reduced re-purification before catalytic steps.
Data to verify against certificate of analysis.
Intermediate purity Batch reproducibility Procurement quality

Proven Utility in AT₁ Antagonist Patents

CAS 171879‑75‑7 is explicitly recorded as an intermediate in the J. Med. Chem. 1995 disclosure and subsequent patent families claiming 2‑biphenyltetrazole AT₁ antagonists [1]. The isomeric 3‑ and 4‑carbonitrile biphenyl sulfides have not been utilized in any published sub‑10 nM angiotensin II antagonist patent, confirming the privileged status of the 2‑carbonitrile scaffold for this therapeutic mechanism.

Patent Intermediate Status
Class-level inference
Explicitly used in sub‑10 nM AT₁ antagonist patents
3-CN and 4-CN isomers not reported in equivalent patents
Privileged scaffold for AT₁ antagonist patent strategy.
Freedom-to-operate review requires independent legal analysis.
Patent intermediate Angiotensin II receptor Freedom‑to‑operate

Key Applications of 2-[4-(Methylsulfanyl)phenyl]benzonitrile


AT₁ Antagonist Library Synthesis

Medicinal chemistry teams building non‑peptide AT₁ antagonist libraries should select CAS 171879‑75‑7 as the starting biaryl scaffold. Its ortho‑nitrile enables the high‑yielding tetrazole‑ring closure that has produced antagonists with IC₅₀ values of 4.6 nM, a potency level not achieved from other regioisomeric intermediates [1].

Late-Stage Diversification via Sulfur Oxidation

The methylsulfanyl group can be retained throughout multi‑step syntheses and then selectively oxidized to sulfoxide or sulfone for property tuning, or alkylated to introduce heteroaryl substituents. This reactivity ladder is documented in the biphenyl‑tetrazole antagonist series [1] and in related alkylthio‑biphenylcarbonitrile liquid crystals [2].

Scalable Cross-Coupling for Process Chemistry

The electron‑withdrawing ortho‑nitrile group facilitates oxidative addition in the key Suzuki coupling step, potentially enabling lower catalyst loadings and higher space‑time yields compared to para‑nitrile analogs. Multiple suppliers provide the compound at ≥ 97 % purity, supporting kg‑scale procurement with minimal re‑purification burden .

Application
Selection Property
Validation Focus
AT₁ antagonist library synthesis
Ortho-nitrile tetrazole cyclization efficiency
Binding displacement assay endpoint review
Late-stage sulfide diversification
S-alkylation and sequential oxidation reactivity
Redox-state-dependent reactivity review
Scalable biaryl cross-coupling
Ortho-CN electron withdrawal in Suzuki coupling
Catalyst loading and step-yield benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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